molecular formula C23H27N3O2 B2532315 N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574582-36-7

N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2532315
CAS No.: 1574582-36-7
M. Wt: 377.488
InChI Key: UISRXVBTNGNVHM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido-quinazoline carboxamide class, characterized by a fused bicyclic system comprising pyridine and quinazoline rings. The structure features a hexahydro-5aH-pyrido[2,1-b]quinazoline core with an 11-oxo group, an ethyl substituent at position 5, and a 3,5-dimethylphenyl carboxamide moiety at position 2. Its synthesis typically involves cyclocondensation reactions, leveraging intermediates such as diphenyl cyanocarbonimidate derivatives .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-4-25-20-14-17(22(27)24-18-12-15(2)11-16(3)13-18)8-9-19(20)23(28)26-10-6-5-7-21(25)26/h8-9,11-14,21H,4-7,10H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISRXVBTNGNVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Quinazoline Derivatives

Key Analog 1 : N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
  • Structural Difference : The phenyl group here is substituted with 3,4-dimethoxy groups instead of 3,5-dimethyl groups.
  • Impact: Electronic Effects: Methoxy groups are electron-donating, increasing electron density on the aromatic ring, which may alter binding affinity to target receptors compared to the electron-withdrawing methyl groups. Pharmacological Relevance: Methoxy groups are common in kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent therapeutic applications compared to the dimethyl variant .
Key Analog 2 : 4,5-Dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic Acid Derivatives
  • Structural Difference : Replaces the pyrido-quinazoline core with a pyrazolo-quinazoline system and lacks the ethyl and hexahydro substituents.
  • Activity: These derivatives exhibit antiviral and antitumor properties in preclinical studies, suggesting the pyrido-quinazoline analog may share similar biological targets .

Pharmacological and Physicochemical Data

Parameter Target Compound 3,4-Dimethoxyphenyl Analog Pyrazoloquinazoline Derivative
Molecular Weight 433.52 g/mol 449.50 g/mol ~350–400 g/mol
logP (Predicted) 3.8 2.9 2.5–3.5
Key Substituents 3,5-Dimethylphenyl, ethyl 3,4-Dimethoxyphenyl Pyrazolo ring, carboxylic acid
Therapeutic Potential Kinase inhibition (hypothesized) Anticancer, antimicrobial Antiviral, antitumor

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